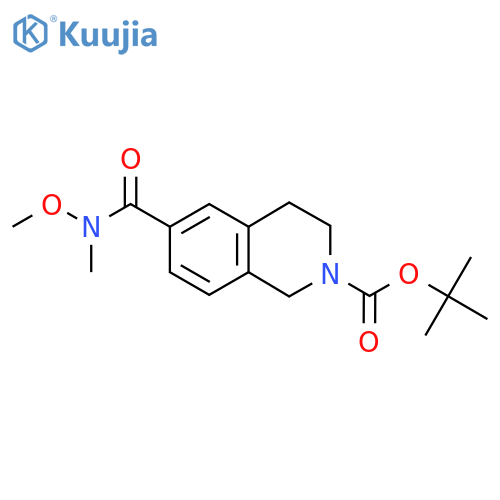Cas no 371222-34-3 (Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate)

371222-34-3 structure
商品名:Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS番号:371222-34-3
MF:C17H24N2O4
メガワット:320.383464813232
CID:4821929
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 6-[methoxy(methyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 6-(Methoxy-methyl-carbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid Tert-Butyl Ester
- Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
- インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-12-10-13(6-7-14(12)11-19)15(20)18(4)22-5/h6-7,10H,8-9,11H2,1-5H3
- InChIKey: OWCOYUCZYJKRTP-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC2C=CC(C(N(C)OC)=O)=CC=2CC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 446
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 59.1
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM228823-1g |
tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
371222-34-3 | 97% | 1g |
$525 | 2021-08-04 | |
| Chemenu | CM228823-1g |
tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
371222-34-3 | 97% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189009099-1g |
Tert-butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1h)-carboxylate |
371222-34-3 | 95% | 1g |
$623.82 | 2023-09-02 |
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
371222-34-3 (Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
